![molecular formula C5H10ClN5 B2538532 1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride CAS No. 2089254-98-6](/img/structure/B2538532.png)
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride
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Overview
Description
“1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2126178-03-6 . It is also known as 1-(1H-tetrazol-5-yl)cyclobutan-1-amine dihydrochloride . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, such as our compound of interest, can be achieved from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb (OTf) 3 . The reaction of sodium azide with nitriles can also yield 1H-tetrazoles . Other methods include the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate .
Molecular Structure Analysis
The molecular structure of “1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride” can be represented by the Inchi Code: 1S/C5H9N5.2ClH/c6-5(2-1-3-5)4-7-9-10-8-4;;/h1-3,6H2,(H,7,8,9,10);2*1H .
Chemical Reactions Analysis
The chemical reactions involving 1H-tetrazoles are quite broad. A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates . The reaction conditions are mild, and the reaction times are short, yielding good results for a wide range of substrates .
Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 212.08 . It is stored at room temperature .
Scientific Research Applications
Organic Synthesis and Chemical Properties
This compound serves as a precursor in the synthesis of high-nitrogen-containing materials, which are of significant interest due to their energetic properties. The research into azine energetic compounds, including tetrazines and their derivatives, highlights the potential of these substances in improving the burning rate and reducing the characteristic signal in propellants. Additionally, their application in mixed explosives can reduce sensitivity and enhance detonation performance, indicating broad prospects in the field of energetic materials (C. Yongjin & Ba Shuhong, 2019).
Environmental Applications
In environmental science, derivatives of tetrazolyl cyclobutane are explored for their utility in removing toxic contaminants. For instance, adsorption and photocatalytic degradation processes utilize the chemical interactions between contaminants and sorbents, where compounds like 1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride could potentially play a role due to their functional moieties that facilitate strong chemical interactions (G. Prasannamedha & P. S. Kumar, 2020).
Material Science
The study of cyclic imines, including tetrazolyl derivatives, in Ugi and Ugi-type reactions for synthesizing N-heterocyclic motifs connected to peptide backbones suggests their importance in the development of pharmaceuticals and natural product synthesis. These reactions offer a robust route to bioactive compounds, showcasing the versatility of tetrazolyl cyclobutane derivatives in constructing complex molecular architectures with potential bioactivity (M. Nazeri et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-(2H-tetrazol-5-yl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.ClH/c6-5(2-1-3-5)4-7-9-10-8-4;/h1-3,6H2,(H,7,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFSJEAZKYABGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NNN=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride |
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